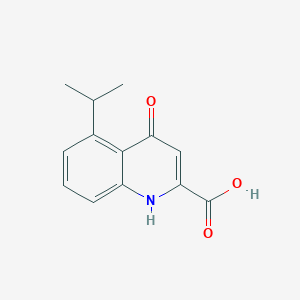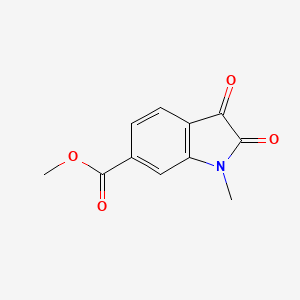
Methyl 1-methyl-2,3-dioxoindoline-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-methyl-2,3-dioxoindoline-6-carboxylate: is a chemical compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-methyl-2,3-dioxoindoline-6-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as indole or its derivatives.
Oxidation: The indole ring undergoes oxidation to introduce the dioxo functionality.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes. The reaction conditions are optimized to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions: Methyl 1-methyl-2,3-dioxoindoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can further modify the indole ring, introducing additional functional groups.
Reduction: Reduction reactions can reduce the dioxo functionality to diols or other reduced forms.
Substitution: Substitution reactions can replace hydrogen atoms on the indole ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include various indole derivatives with different functional groups, which can be further utilized in pharmaceuticals, agrochemicals, and other industries.
科学的研究の応用
Chemistry: In chemistry, Methyl 1-methyl-2,3-dioxoindoline-6-carboxylate is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential biological activities. Indole derivatives are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial properties.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products.
作用機序
The mechanism by which Methyl 1-methyl-2,3-dioxoindoline-6-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism can vary depending on the biological or chemical context in which it is used. For example, in medicinal applications, it may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: This compound is structurally similar but lacks the dioxo functionality.
Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate: Another related compound with a different heterocyclic structure.
Uniqueness: Methyl 1-methyl-2,3-dioxoindoline-6-carboxylate stands out due to its unique combination of functional groups and its potential applications in various fields. Its reactivity and versatility make it a valuable compound in scientific research and industrial applications.
特性
分子式 |
C11H9NO4 |
|---|---|
分子量 |
219.19 g/mol |
IUPAC名 |
methyl 1-methyl-2,3-dioxoindole-6-carboxylate |
InChI |
InChI=1S/C11H9NO4/c1-12-8-5-6(11(15)16-2)3-4-7(8)9(13)10(12)14/h3-5H,1-2H3 |
InChIキー |
NGIRIUDWRXAUHZ-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=CC(=C2)C(=O)OC)C(=O)C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


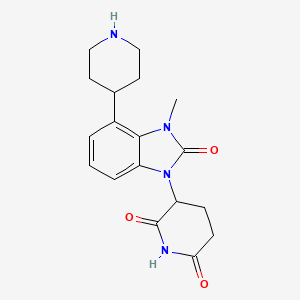
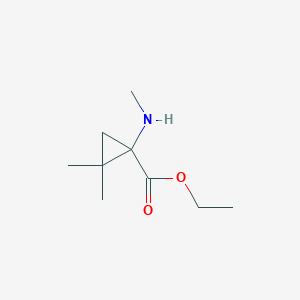
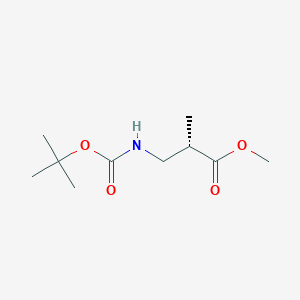
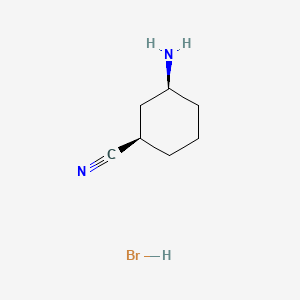
![4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-2,5-dihydro-1,3-thiazole](/img/structure/B15360221.png)

![2,3-Dimethyl-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4-one](/img/structure/B15360234.png)
![(4R)-5-(4-chlorophenyl)-4-phenyl-N-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboxamide](/img/structure/B15360240.png)
![Methyl 2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxy-1-prop-2-enylbenzimidazole-5-carboxylate](/img/structure/B15360249.png)
![ethyl 5-bromo-6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylate](/img/structure/B15360252.png)
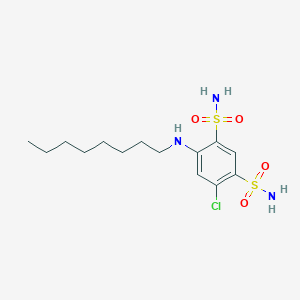
![6-chloro-N-isopropyl-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B15360264.png)

